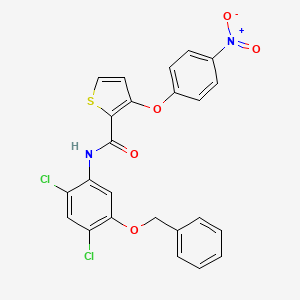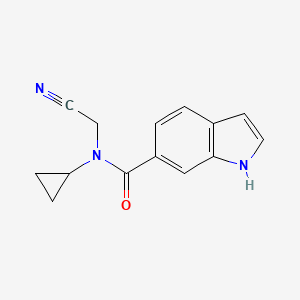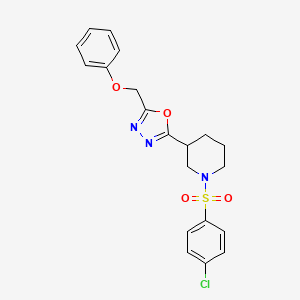
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. This particular compound is characterized by the presence of a 4-chlorophenylsulfonyl group and a phenoxymethyl group attached to the 1,3,4-oxadiazole core.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives involves multiple steps, starting from the conversion of organic acids into esters, followed by the formation of hydrazides and subsequent cyclization to yield 1,3,4-oxadiazole-2-thiols. These intermediates are then reacted with a sulfonyl piperidine compound in the presence of a base and a polar aprotic solvent to yield the final products . The synthesis route is confirmed by various spectroscopic techniques, including IR, NMR, and mass spectrometry.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is elucidated using modern spectroscopic techniques. The presence of specific functional groups and the overall molecular framework are confirmed through spectral analysis, which includes IR, 1H-NMR, and 13C-NMR . These techniques provide detailed information about the molecular structure and the nature of the substituents attached to the core.
Chemical Reactions Analysis
The chemical reactivity of the 1,3,4-oxadiazole derivatives is influenced by the substituents present on the core. The sulfonyl and phenoxymethyl groups can participate in various chemical reactions, potentially leading to the formation of new compounds with different biological activities. The reactivity is also explored through molecular docking studies, which help in understanding the interaction of these compounds with biological targets such as enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized 1,3,4-oxadiazole derivatives are inferred from their structural features and the results of the spectral analysis. These properties include solubility in different solvents, melting points, and stability under various conditions. The biological evaluation of these compounds provides additional insights into their chemical behavior, particularly in a biological context .
Biological Activities and Case Studies
The synthesized 1,3,4-oxadiazole derivatives exhibit a range of biological activities, including enzyme inhibition and antibacterial effects. Compounds have been screened against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), enzymes relevant to Alzheimer's disease, and have shown inhibitory activity . Additionally, some derivatives demonstrate significant antibacterial potential against various bacterial strains, with certain compounds outperforming standard antibiotics in comparative studies . Molecular docking studies complement these findings by revealing how these compounds interact with enzyme active sites, providing a rationale for their biological activities .
Applications De Recherche Scientifique
Antibacterial Activity
- Synthesis and Antibacterial Potency : A study explored the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. Notably, a compound featuring a structure closely related to the specified chemical showed significant growth inhibition against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, demonstrating the potential antibacterial applications of such compounds (Iqbal et al., 2017).
Anticancer Activity
- Evaluation as Anticancer Agents : Another study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, investigating their potential as anticancer agents. This research indicates that derivatives of the chemical structure could serve as promising candidates for cancer treatment, requiring further in vivo studies to confirm their therapeutic usefulness (Rehman et al., 2018).
Alzheimer’s Disease
- Potential Drug Candidates for Alzheimer’s Disease : Research into new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide aimed to identify new drug candidates for Alzheimer’s disease. These compounds were synthesized and evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), suggesting their potential in Alzheimer’s treatment (Rehman et al., 2018).
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-5-(phenoxymethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c21-16-8-10-18(11-9-16)29(25,26)24-12-4-5-15(13-24)20-23-22-19(28-20)14-27-17-6-2-1-3-7-17/h1-3,6-11,15H,4-5,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRILHLUTVGMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NN=C(O3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

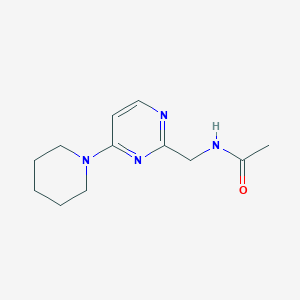
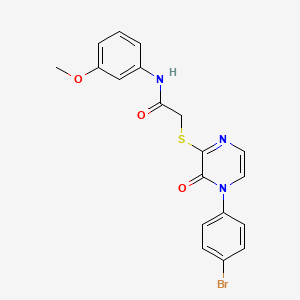
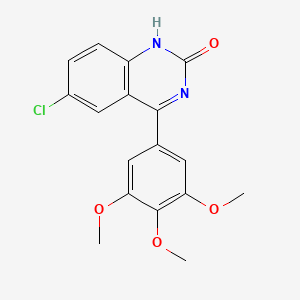
![{[1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2532695.png)

![N-(2,5-difluorophenyl)-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2532699.png)
![5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2532700.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2532701.png)
![5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2532702.png)
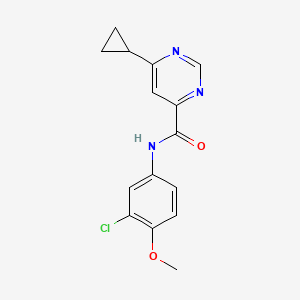
![5-[(E)-2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2532706.png)
